![molecular formula C23H22N4O3 B2462355 N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899954-03-1](/img/structure/B2462355.png)
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Physical And Chemical Properties Analysis
The compound has a molecular weight of 402.454. Unfortunately, other specific physical and chemical properties like melting point, solubility, etc., are not available in the literature.Scientific Research Applications
- The piperidine moiety is present in more than twenty classes of drugs, making it a valuable scaffold for designing bioactive compounds .
Medicinal Chemistry and Drug Design
Antitubercular Agents
Future Directions
While specific future directions for this compound are not available, compounds with similar structures have been the focus of ongoing research in medicinal chemistry. For example, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that similar compounds could be of interest in the development of new drugs.
properties
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-23(17-6-10-20-21(14-17)30-15-29-20)24-18-7-4-16(5-8-18)19-9-11-22(26-25-19)27-12-2-1-3-13-27/h4-11,14H,1-3,12-13,15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJDGMVFXJYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide |
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